molecular formula C22H19FN4O2 B243617 3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Numéro de catalogue B243617
Poids moléculaire: 390.4 g/mol
Clé InChI: MCGMYIXMNHGXRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as EF5 and is used as a hypoxia marker in tumor imaging studies. EF5 has also been studied for its potential as an anti-cancer agent and as a tool for studying the mechanisms of tumor hypoxia.

Mécanisme D'action

EF5 binds selectively to hypoxic cells through the formation of adducts with cellular macromolecules. These adducts are stable under reducing conditions and can be detected using immunohistochemical techniques. EF5 has been shown to bind to a variety of cellular macromolecules, including proteins, DNA, and lipids. The exact mechanism by which EF5 induces apoptosis in cancer cells is not fully understood, but it is thought to involve the generation of reactive oxygen species and the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
EF5 has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively bind to hypoxic cells, EF5 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. EF5 has also been shown to increase the sensitivity of cancer cells to radiation therapy. EF5 has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EF5 is its ability to selectively bind to hypoxic cells, making it a useful tool for identifying areas of low oxygenation within tumors. EF5 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of EF5 is its relatively short half-life, which may limit its usefulness in some applications.

Orientations Futures

There are a number of potential future directions for research on EF5. One area of interest is the development of new hypoxia markers that are more selective and have longer half-lives than EF5. Another area of interest is the use of EF5 as a tool for studying the mechanisms of tumor hypoxia and for identifying new targets for cancer therapy. Finally, there is ongoing research on the use of EF5 as an anti-cancer agent and as a radiosensitizer in combination with radiation therapy.

Méthodes De Synthèse

EF5 is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 6-methyl-1,2,3-benzotriazole to form 2-(4-fluorophenyl)-6-methyl-1,2,3-benzotriazole. This intermediate is then reacted with ethyl chloroformate to form the ethyl ester derivative. The final step involves the reaction of the ethyl ester derivative with 4-amino-N-(2-hydroxyethyl)benzamide to form EF5.

Applications De Recherche Scientifique

EF5 is primarily used as a hypoxia marker in tumor imaging studies. Hypoxia is a common characteristic of solid tumors and is associated with poor prognosis and resistance to therapy. EF5 is able to selectively bind to hypoxic cells, making it a useful tool for identifying areas of low oxygenation within tumors. EF5 has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Propriétés

Formule moléculaire

C22H19FN4O2

Poids moléculaire

390.4 g/mol

Nom IUPAC

3-ethoxy-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H19FN4O2/c1-3-29-18-6-4-5-15(12-18)22(28)24-19-13-21-20(11-14(19)2)25-27(26-21)17-9-7-16(23)8-10-17/h4-13H,3H2,1-2H3,(H,24,28)

Clé InChI

MCGMYIXMNHGXRQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

SMILES canonique

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.